Dichloro(diethylamino)phosphine

Catalog No.
S755271
CAS No.
1069-08-5
M.F
C4H10Cl2NP
M. Wt
174.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro(diethylamino)phosphine

CAS Number

1069-08-5

Product Name

Dichloro(diethylamino)phosphine

IUPAC Name

N-dichlorophosphanyl-N-ethylethanamine

Molecular Formula

C4H10Cl2NP

Molecular Weight

174.01 g/mol

InChI

InChI=1S/C4H10Cl2NP/c1-3-7(4-2)8(5)6/h3-4H2,1-2H3

InChI Key

BPEMCEULJQTJMI-UHFFFAOYSA-N

SMILES

CCN(CC)P(Cl)Cl

Canonical SMILES

CCN(CC)P(Cl)Cl

Depa is synthesized from the reaction of phosphorus pentachloride (PCl₅) with diethylamine (Et₂NH) []. It is a colorless to pale yellow liquid at room temperature and is a valuable reagent due to its reactivity and the presence of both the chloride (Cl) and the diethylamino (Et₂N) functionalities [].


Molecular Structure Analysis

The Lewis structure of Depa features a central phosphorus (P) atom bonded to two chlorine (Cl) atoms and a diethylamino (Et₂N) group. The P atom also has a lone pair of electrons. This structure can be represented as follows:

   Cl   |   P - N(C₂H₅)₂   |   Cl

The key feature of Depa's structure is the P-Cl bonds, which are highly reactive and readily participate in substitution reactions. The presence of the lone pair on the P atom allows it to act as a Lewis base, forming complexes with transition metals [].


Chemical Reactions Analysis

Depa serves as a versatile building block for various phosphorus-containing compounds. Here are some key reactions involving Depa:

Synthesis of Diethylaminophosphine Metal Complexes

Depa reacts with transition metal halides to form complexes with the general formula [(Et₂NP)MCl₂] (M = transition metal) []. These complexes find applications in catalysis [].

Preparation of Phosphines and Phosphoramidites

Depa undergoes nucleophilic substitution reactions where the Cl atoms are replaced with other functionalities. For example, reacting Depa with lithium diisopropylamide (LDA) yields Li[N(Et₂)P(H)₂], a precursor to various phosphine ligands []. Depa can also be used to prepare phosphoramidites, which are essential building blocks for oligonucleotide synthesis [].

Reaction with Alcohols

Depa reacts with alcohols (ROH) to achieve phosphitylation, introducing a P(O)(OR) group onto the alcohol. This reaction is used for the modification of biomolecules.

Balanced Chemical Equations

  • Synthesis of [(Et₂NP)CuCl₂]:

    Depa + CuCl₂ → [(Et₂NP)CuCl₂] + 2 HCl

  • Preparation of Li[N(Et₂)P(H)₂]:

    Depa + 2 LiDA → Li[N(Et₂)P(H)₂] + 2 LiCl + Et₂NH

Note

Due to the air and moisture sensitivity of Depa, these reactions are typically performed under inert atmosphere and dry conditions [].


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available.
  • Boiling Point: 150-152 °C (at 13 mmHg) [].
  • Solubility: Soluble in most organic solvents like dichloromethane, diethyl ether, and toluene [].
  • Stability: Moisture sensitive, reacts violently with water []. Decomposes on storage.

Mechanism of Action (Not Applicable)

Depa does not have a direct biological effect and is primarily used as a starting material for other compounds.

Depa is a corrosive and toxic compound. It can cause severe skin and eye burns upon contact. Depa fumes are irritating to the respiratory system. It is also highly reactive towards water, releasing hydrochloric acid (HCl) fumes.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling Depa.
  • Work in a well-ventilated fume hood.
  • Avoid contact with water and moisture.
  • Store in a tightly sealed container under inert atmosphere.

Data:

  • LD50 (oral, rat): 130 mg/kg.

Synthesis of Diethylaminophosphine-Metal Complexes:

DEPN serves as a key starting material for the preparation of a wide range of diethylaminophosphine (DEAP)-metal complexes. These complexes play a crucial role in various catalytic processes, including hydroformylation, hydrogenation, and polymerization reactions. By reacting DEPN with metal precursors under controlled conditions, researchers can tailor the properties of the resulting complex to achieve desired catalytic activity and selectivity.

Precursor for Phosphines and Phosphoramidites:

DEPN acts as a versatile building block for the synthesis of various phosphines and phosphoramidites. These phosphorus-containing compounds find numerous applications in organic synthesis, such as:

  • Phosphine ligands: They act as electron donors in transition-metal complexes, influencing their reactivity and selectivity in various catalytic transformations.
  • Phosphoramidites: They serve as essential building blocks in the synthesis of DNA and RNA oligonucleotides, which are crucial tools in molecular biology research and therapeutic development [].

Phosphitylation of Alcohols:

DEPN can be employed for the phosphitylation of alcohols. This reaction involves the introduction of a phosphorous group (P(O)H) onto an alcohol molecule, leading to the formation of phosphonate esters. These modified alcohols possess unique properties that make them valuable in various applications, including:

  • Biomedical research: Phosphonate esters can mimic the natural behavior of biological molecules, such as nucleotides, and serve as tools for studying biochemical processes and developing new drugs [].
  • Material science: Phosphonate-functionalized materials exhibit desirable properties like flame retardancy, improved adhesion, and corrosion resistance, making them valuable in various industrial applications.

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-15

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